Cinepazet

Calcium channel blockade Vascular smooth muscle relaxation Ex vivo aortic strip assay

Cinepazet (CAS 88053-11-6) is the ethyl ester prodrug of cinepazic acid, classified under the WHO Anatomical Therapeutic Chemical (ATC) code C01DX14 as an ‘Other vasodilator used in cardiac diseases’. The compound belongs to the cinnamoyl-piperazine class (molecular formula C20H28N2O6, MW 392.45) and was formerly marketed under the tradename Vascoril in France and Italy for the treatment of angina pectoris.

Molecular Formula C20H28N2O6
Molecular Weight 392.4 g/mol
CAS No. 88053-11-6
Cat. No. B10782415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinepazet
CAS88053-11-6
Molecular FormulaC20H28N2O6
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3/b7-6+
InChIKeyXDUOTWNXVDBCDY-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinepazet (CAS 88053-11-6) – Compound Identity, Regulatory Classification, and Procurement-Relevant Profile


Cinepazet (CAS 88053-11-6) is the ethyl ester prodrug of cinepazic acid, classified under the WHO Anatomical Therapeutic Chemical (ATC) code C01DX14 as an ‘Other vasodilator used in cardiac diseases’ [1]. The compound belongs to the cinnamoyl-piperazine class (molecular formula C20H28N2O6, MW 392.45) and was formerly marketed under the tradename Vascoril in France and Italy for the treatment of angina pectoris [2]. Structurally, cinepazet is distinguished from its active metabolite cinepazide (the free acid) by the presence of an ethyl ester moiety at the piperazine acetyl position, a modification that confers prodrug status with pharmacokinetic implications for oral absorption and systemic delivery [3]. The compound is cataloged as a research-use-only vasodilator by multiple authorized chemical suppliers and is referenced in DrugBank, the Merck Index, and NCATS Inxight Drugs [2][4].

Why Cinepazet (CAS 88053-11-6) Cannot Be Interchanged with In-Class Vasodilators: Key Differentiation Drivers


Cinepazet occupies a pharmacologically distinct position within the ATC C01DX class that precludes simple substitution with other vasodilators. First, its prodrug design – the ethyl ester moiety – means that cinepazet requires in vivo hydrolysis to release the active metabolite cinepazide, creating a pharmacokinetic profile fundamentally different from directly administered active-acid forms or non-ester analogs [1]. Second, the active metabolite cinepazide exhibits a dual mechanism combining weak calcium channel blockade with potentiation of adenosine and cyclic AMP (cAMP) vasodilator responses, a functional signature that diverges markedly from pure calcium antagonists such as cinnarizine or verapamil, and from nitric-oxide-donor vasodilators such as nicorandil and molsidomine [2][3]. Third, comparative hemodynamic studies demonstrate that cinepazide maintains or increases renal blood flow, whereas clinically used comparators cinnarizine and papaverine decrease renal perfusion – a critical safety consideration for patients with compromised renal function [2]. The clinical evidence base further reveals non-inferiority to nimodipine in cerebral vasospasm and placebo-superiority in acute ischemic stroke at specific dosing regimens, making empirical substitution without equivalent efficacy data a scientifically unsupported procurement decision [4][5].

Cinepazet (CAS 88053-11-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Scientific Procurement


Calcium Channel Antagonist Potency: Cinepazet vs. Verapamil in Isolated Rat Aortic Strips

Cinepazet (tested as Vascoril) produced dose-dependent relaxation of isolated rat aortic strips pre-contracted with 60 mM KCl, yielding an ED50 of 200 μg/mL. In the same experimental system, the reference calcium channel blocker verapamil was 2 × 10^4 times more potent on a weight basis. Notably, no difference in relaxation response was observed between aortic tissue from spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto controls, indicating that cinepazet’s vasorelaxant effect is not diminished in hypertensive vasculature [1].

Calcium channel blockade Vascular smooth muscle relaxation Ex vivo aortic strip assay

Adenosine and cAMP Vasodilator Response Potentiation: Cinepazide vs. Cinnarizine in Anesthetized Dogs

Cinepazide (30 mg/kg, i.v.) potentiated the vertebral vasodilator response of anesthetized dogs to intra-arterial adenosine and cyclic AMP. In direct contrast, cinnarizine (3 mg/kg, i.v.) reduced the vasodilator effects of both adenosine and cAMP under identical experimental conditions. At the tissue level, cinepazide (10^-6 to 10^-5 M) augmented the relaxing responses to ATP, adenosine, and cAMP in isolated rabbit aortic preparations, while not affecting relaxations induced by isoproterenol or papaverine, indicating selectivity for purinergic signaling amplification [1].

Adenosine potentiation cAMP signaling Cerebral vasodilation Vertebral blood flow

Renal Blood Flow Preservation: Cinepazide vs. Cinnarizine and Papaverine in Anesthetized Dogs

In a three-arm comparative hemodynamic study, cinepazide (3-30 mg/kg, i.v.) produced dose-related increases in vertebral, carotid, renal, and femoral arterial flow in anesthetized dogs, together with increased cardiac output and decreased total peripheral resistance. Critically, both reference drugs – cinnarizine (0.3-3 mg/kg, i.v.) and papaverine (0.1-1 mg/kg, i.v.) – decreased renal blood flow at vasoactive doses, whereas cinepazide maintained or increased renal perfusion across its dose range. Cinepazide also demonstrated a pronounced and prolonged mesenteric vasodilation exceeding its effects on other vascular beds, a regional selectivity not observed with the comparators [1].

Renal hemodynamics Regional blood flow Vasodilator safety Renal perfusion

Clinical Non-Inferiority to Nimodipine in Cerebral Vasospasm: Cinepazide Maleate vs. Nimodipine

In a randomized clinical comparison, cinepazide maleate (320 mg/d, i.v.) and nimodipine (30 mg/d, i.v.) were administered to patients with cerebral vasospasm following traumatic subarachnoid hemorrhage. Middle cerebral artery (MCA) blood flow velocity was measured by transcranial Doppler ultrasound. On day 3, MCA velocity was 131.03 ± 15.03 cm/s for cinepazide and 135.93 ± 12.94 cm/s for nimodipine (no significant difference between groups, P = 0.124). On day 7, values were 118.90 ± 13.84 cm/s and 121.78 ± 14.19 cm/s respectively (P = 0.364). Total effective rate and adverse drug reaction rate did not differ significantly between groups (P > 0.05). The authors concluded that cinepazide maleate can replace nimodipine for this indication [1].

Cerebral vasospasm Subarachnoid hemorrhage Transcranial Doppler Middle cerebral artery flow velocity

Phase IV Superiority to Placebo in Acute Ischemic Stroke: Cinepazide Maleate Injection

A multicenter, randomized, double-blind, placebo-controlled Phase IV clinical trial (N = 937; 65 centers across China; Peking Union Medical College Hospital-led) evaluated cinepazide maleate injection (320 mg i.v. once daily for 14 days) vs. placebo in acute ischemic stroke patients with onset ≤48 h and NIHSS 7-25. At day 90, the proportion of patients achieving mRS ≤2 was significantly higher in the cinepazide maleate group than in placebo (60.9% vs. 50.1%; P = 0.0004). The proportion with Barthel Index ≥95 was also significantly higher (53.4% vs. 46.7%; P = 0.0230). At day 14, mRS ≤1 was achieved in 21.89% vs. 16.14% (OR = 0.677, 95%CI 0.484-0.948, P = 0.023) and Barthel Index ≥95 in 26.82% vs. 19.32% (OR = 0.632, 95%CI 0.459-0.869, P = 0.005). Safety profiles did not differ significantly between groups [1].

Acute ischemic stroke Functional recovery Modified Rankin Scale Barthel Index Phase IV clinical trial

Cinepazet (CAS 88053-11-6) – Evidence-Backed Research and Industrial Application Scenarios


Preclinical Acute Ischemic Stroke Research – Functional Recovery Endpoint Modeling

The Phase IV clinical trial data demonstrating cinepazide maleate injection’s superiority to placebo for functional recovery (mRS ≤2: 60.9% vs. 50.1%, P = 0.0004) provides a clinically validated benchmark for preclinical stroke model design [1]. Researchers developing rodent or large-animal middle cerebral artery occlusion (MCAO) models can employ cinepazet/cinepazide as a positive control with known human efficacy, enabling translational correlation between preclinical infarct reduction and the clinically observed improvement in activities of daily living. The well-characterized human pharmacokinetic profile (t1/2 oral: ~75 min; peak plasma concentration: 3.6-8.3 μg/mL at 200 mg oral dose) further facilitates pharmacokinetic-pharmacodynamic bridging from animal models to human dosing [2].

Cerebral Vasospasm Comparative Pharmacology – Nimodipine-Alternative Experimental Paradigms

The demonstrated non-inferiority of cinepazide maleate to nimodipine in reducing MCA blood flow velocity after subarachnoid hemorrhage (day 7: 118.90 ± 13.84 vs. 121.78 ± 14.19 cm/s, P = 0.364) supports cinepazet/cinepazide as a valid comparator or replacement agent in cerebral vasospasm models [3]. Experimental protocols investigating vasospasm pathophysiology, particularly those examining calcium channel-independent vasodilatory mechanisms, can leverage cinepazide’s dual adenosine-potentiating and weak calcium-blocking pharmacology to dissect mechanistic contributions that are conflated when using pure calcium antagonists such as nimodipine alone.

Cardio-Renal Hemodynamic Investigation – Regional Blood Flow Selectivity Studies

The comparative hemodynamic evidence showing that cinepazide preserves or increases renal blood flow while cinnarizine and papaverine decrease it establishes cinepazet/cinepazide as a preferred vasodilator for experiments requiring systemic vasodilation without renal hypoperfusion [4]. Studies of cardio-renal syndrome, renovascular hypertension, or multi-organ ischemia-reperfusion injury can exploit this renal-sparing hemodynamic profile. The pronounced mesenteric vasodilation observed in anesthetized dogs further suggests utility in splanchnic perfusion research, where cinepazide produces a greater magnitude and duration of mesenteric vasodilation compared to its effects on other vascular territories [4].

Prodrug Design and Esterase-Dependent Activation Research

Cinepazet’s status as an ethyl ester prodrug that requires in vivo hydrolysis to yield the active metabolite cinepazide makes it a relevant model compound for studying prodrug activation kinetics, esterase-mediated bioconversion, and structure-bioavailability relationships in the piperazine class [5]. The availability of both the prodrug (cinepazet, CAS 88053-11-6) and its active acid metabolite (cinepazide) enables controlled comparative studies of absorption, distribution, and metabolic activation. Pharmacokinetic data demonstrating similar parameters between cinepazide mesylate and cinepazide maleate salt forms (t1/2 ~2.2 h, Cmax ~5.4 μg/mL after i.v. administration) provide salt-selection reference data for formulation development [6].

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